N-(2,6-dimethylphenyl)-4-((1-phenyl-1H-tetrazol-5-yl)thio)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-dimethylphenyl)-4-((1-phenyl-1H-tetrazol-5-yl)thio)butanamide, also known as DMTB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. DMTB belongs to the class of tetrazole-based compounds, which have been extensively studied for their diverse pharmacological activities.
Mechanism of Action
N-(2,6-dimethylphenyl)-4-((1-phenyl-1H-tetrazol-5-yl)thio)butanamide exerts its pharmacological effects by targeting the GABA-A receptor, which is a neurotransmitter receptor involved in the regulation of neuronal activity. N-(2,6-dimethylphenyl)-4-((1-phenyl-1H-tetrazol-5-yl)thio)butanamide acts as a positive allosteric modulator of the GABA-A receptor, enhancing its activity and leading to the inhibition of neuronal activity.
Biochemical and physiological effects:
N-(2,6-dimethylphenyl)-4-((1-phenyl-1H-tetrazol-5-yl)thio)butanamide has been shown to have several biochemical and physiological effects, including anticonvulsant, anxiolytic, and sedative properties. N-(2,6-dimethylphenyl)-4-((1-phenyl-1H-tetrazol-5-yl)thio)butanamide has also been reported to modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Advantages and Limitations for Lab Experiments
N-(2,6-dimethylphenyl)-4-((1-phenyl-1H-tetrazol-5-yl)thio)butanamide has several advantages for laboratory experiments, including its high potency and selectivity for the GABA-A receptor. However, N-(2,6-dimethylphenyl)-4-((1-phenyl-1H-tetrazol-5-yl)thio)butanamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of N-(2,6-dimethylphenyl)-4-((1-phenyl-1H-tetrazol-5-yl)thio)butanamide, including the investigation of its potential therapeutic applications in other diseases, such as anxiety disorders and epilepsy. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of N-(2,6-dimethylphenyl)-4-((1-phenyl-1H-tetrazol-5-yl)thio)butanamide and to develop more potent and selective analogs of N-(2,6-dimethylphenyl)-4-((1-phenyl-1H-tetrazol-5-yl)thio)butanamide. Finally, the development of novel drug delivery systems for N-(2,6-dimethylphenyl)-4-((1-phenyl-1H-tetrazol-5-yl)thio)butanamide could enhance its therapeutic efficacy and reduce its potential toxicity.
Synthesis Methods
N-(2,6-dimethylphenyl)-4-((1-phenyl-1H-tetrazol-5-yl)thio)butanamide can be synthesized through a multi-step process involving the reaction of 2,6-dimethylphenylamine with 4-chlorobutyryl chloride, followed by the reaction with sodium azide and phenyl isothiocyanate. The final product is obtained through purification and recrystallization steps.
Scientific Research Applications
N-(2,6-dimethylphenyl)-4-((1-phenyl-1H-tetrazol-5-yl)thio)butanamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have reported the anticancer activity of N-(2,6-dimethylphenyl)-4-((1-phenyl-1H-tetrazol-5-yl)thio)butanamide, which is attributed to its ability to inhibit the growth and proliferation of cancer cells.
properties
IUPAC Name |
N-(2,6-dimethylphenyl)-4-(1-phenyltetrazol-5-yl)sulfanylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c1-14-8-6-9-15(2)18(14)20-17(25)12-7-13-26-19-21-22-23-24(19)16-10-4-3-5-11-16/h3-6,8-11H,7,12-13H2,1-2H3,(H,20,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFNWXGCWGFNQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CCCSC2=NN=NN2C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-4-((1-phenyl-1H-tetrazol-5-yl)thio)butanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.